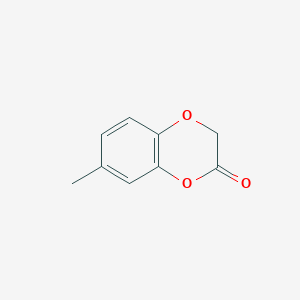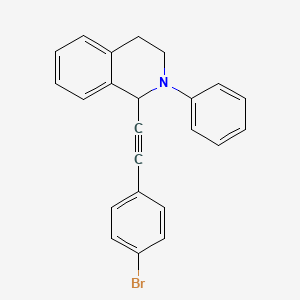
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H26O It is a substituted cyclohexene derivative, characterized by the presence of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with a suitable cyclohexanone derivative. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Alkylation: The intermediate product from the aldol condensation is then subjected to alkylation reactions to introduce the diethyl and dimethyl groups. Common alkylating agents include ethyl iodide and methyl iodide, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydrogenation: The final step involves the selective hydrogenation of the double bond in the cyclohexene ring to yield the desired product. This reaction is often catalyzed by palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, and chromatography.
化学反应分析
Types of Reactions
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like Pd/C can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as halides or amines replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Benzylidene-substituted products.
科学研究应用
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, the benzylidene group may interact with enzyme active sites, while the diethyl and dimethyl groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Benzylidene-1,3-dimethylcyclohexane: Lacks the diethyl groups, resulting in different chemical and biological properties.
3,4-Diethyl-1,6-dimethylcyclohex-3-en-1-ol: Lacks the benzylidene group, affecting its reactivity and applications.
2-Benzylidene-3,4-diethylcyclohexane: Lacks the dimethyl groups, leading to variations in its chemical behavior.
Uniqueness
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
917774-45-9 |
|---|---|
分子式 |
C19H26O |
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C19H26O/c1-5-16-12-14(3)19(4,20)18(17(16)6-2)13-15-10-8-7-9-11-15/h7-11,13-14,20H,5-6,12H2,1-4H3 |
InChI 键 |
FBYKKWLKWLWXDV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC2=CC=CC=C2)C(C(C1)C)(C)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)






![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)

![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
